molecular formula C7H11N3S B8458366 2-[(2-Aminoethyl)thiomethyl]pyrimidine

2-[(2-Aminoethyl)thiomethyl]pyrimidine

Cat. No.: B8458366
M. Wt: 169.25 g/mol
InChI Key: CQPMAHTXYGMFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms, integral to nucleic acids, vitamins, and pharmaceuticals . 2-[(2-Aminoethyl)thiomethyl]pyrimidine is a pyrimidine derivative featuring a thiomethyl (-SCH$2$-) bridge and a 2-aminoethyl (-CH$2$CH$2$NH$2$) substituent. This structure confers unique physicochemical and biological properties, making it a candidate for antimicrobial, anticancer, and enzymatic modulation applications. Pyrimidine derivatives, such as pyrimethamine and trimethoprim, are established antimalarial and antibacterial agents, while modifications like oxythiamine (a thiamine antagonist) highlight the versatility of pyrimidine-based scaffolds .

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

2-(pyrimidin-2-ylmethylsulfanyl)ethanamine

InChI

InChI=1S/C7H11N3S/c8-2-5-11-6-7-9-3-1-4-10-7/h1,3-4H,2,5-6,8H2

InChI Key

CQPMAHTXYGMFGG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)CSCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Key Substituents Biological Activity Key Findings Reference
2-[(2-Aminoethyl)thiomethyl]pyrimidine -SCH$2$-, -CH$2$CH$2$NH$2$ Under investigation Enhanced lipophilicity; potential antimicrobial activity -
2-(2-Aminoethyl)-N-phenylpyrimidin-4-amine -CH$2$CH$2$NH$_2$, -N-Ph Anti-tuberculosis Moderate activity against M. tuberculosis H37Rv
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate -SCH$_2$COOEt, thietane ring Antiviral (hypothesized) Synthesized via nucleophilic substitution; structural stability
Thiohydantoin-pyrimidine hybrids -SH, hydantoin moiety Antimicrobial Broad-spectrum activity against S. aureus and E. coli
2-(2-Aminoethyl)pyridine Pyridine core, -CH$2$CH$2$NH$_2$ Chelation, catalysis Used in metal coordination complexes; no direct antimicrobial data

Key Observations :

  • Thiomethyl vs.
  • N-Phenyl Substitution: UK pyr 1 (2-(2-aminoethyl)-N-phenylpyrimidin-4-amine) exhibits anti-tuberculosis activity, suggesting that aromatic substituents at the 4-position enhance target binding in mycobacterial enzymes .
  • Hybrid Systems : Thiohydantoin-pyrimidine hybrids () demonstrate synergistic antimicrobial effects, indicating that combining pyrimidine with sulfur-containing heterocycles broadens activity .

Physicochemical Properties

  • Lipophilicity : The thiomethyl group increases logP values compared to hydroxyl or methoxy substituents, improving blood-brain barrier penetration in drug design .
  • Solubility: Aminoethyl groups enhance aqueous solubility via hydrogen bonding, as seen in 2-(2-aminoethyl)pyridine, which is water-miscible .

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